

Application Notes and Protocols for Strychnine Phosphate in Patch-Clamp Electrophysiology

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Compound of Interest

Compound Name: Strychnine phosphate

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These application notes provide a detailed protocol for the use of **strychnine phosphate** as a glycine receptor antagonist in patch-clamp electrophysiology experiments. This document outlines the mechanism of action, solution preparation, experimental procedures, and expected results.

Introduction

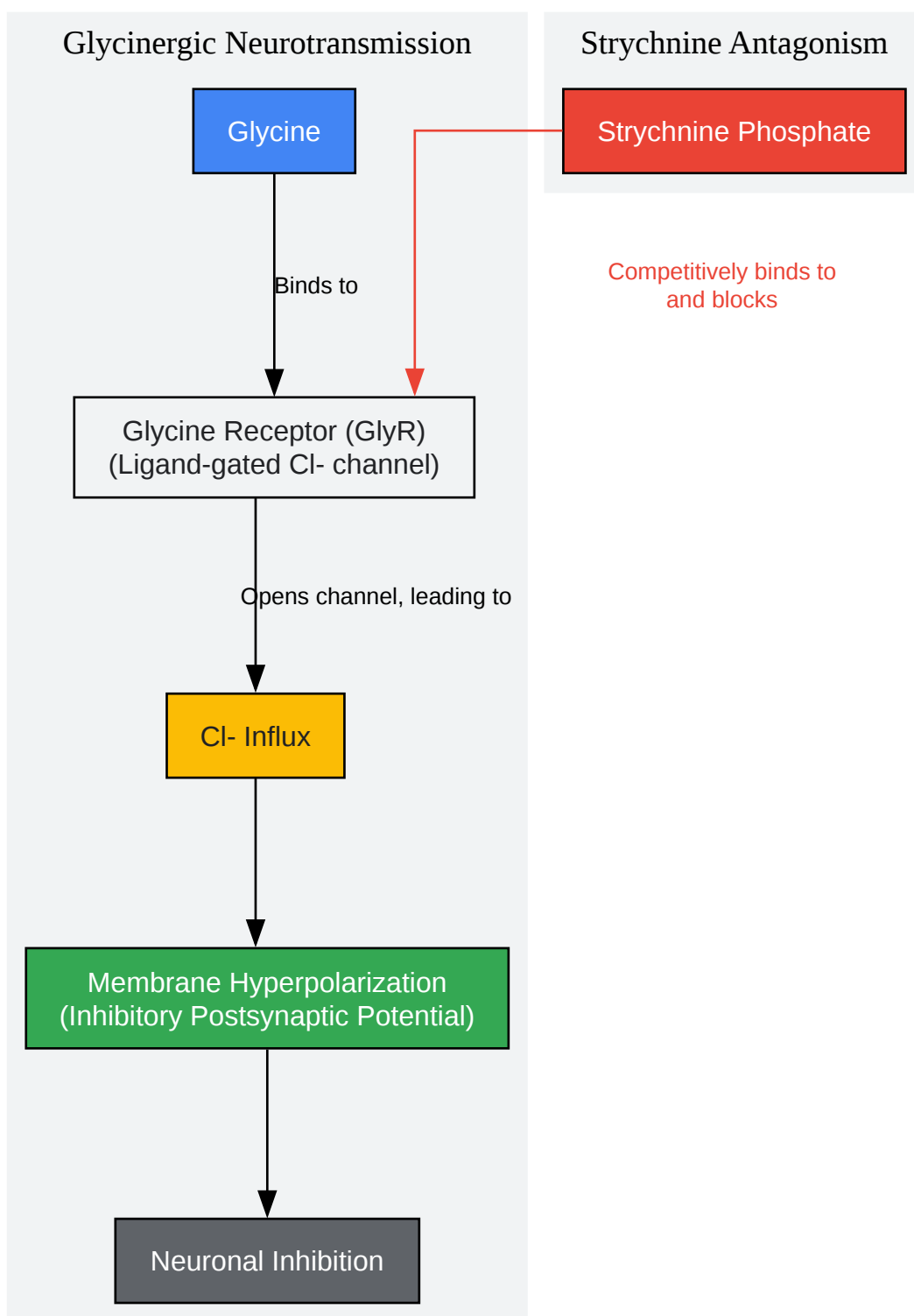
Strychnine is a potent and selective competitive antagonist of glycine receptors (GlyRs), which are ligand-gated chloride ion channels primarily responsible for inhibitory neurotransmission in the spinal cord and brainstem.[1][2][3] By blocking the binding of glycine, strychnine inhibits the influx of chloride ions, thereby reducing the hyperpolarizing effect of glycine on the postsynaptic membrane. This makes strychnine an invaluable tool for isolating and studying glycinergic currents and for investigating the role of inhibitory signaling in neuronal circuits. **Strychnine phosphate** is a water-soluble salt of strychnine, making it suitable for use in aqueous physiological solutions.

Mechanism of Action

Strychnine acts as a competitive antagonist at the glycine binding site on the GlyR.[2] This means that strychnine binds to the same site as glycine but does not activate the channel. The binding of strychnine prevents glycine from binding and opening the channel, thus inhibiting the

flow of chloride ions. The antagonism is reversible, and the degree of inhibition is dependent on the concentration of both strychnine and glycine.

Signaling Pathway of Glycine Receptor Inhibition by Strychnine



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Caption: Competitive antagonism of the glycine receptor by strychnine.

Quantitative Data

The following tables summarize the quantitative data for the interaction of strychnine with glycine receptors from various studies.

Table 1: Binding Affinity and Potency of Strychnine

Parameter	Value	Cell Type/Preparation	Reference
IC ₅₀	58 nM	Cultured cerebellar granule cells	[4]
K _i (strychnine)	0.03 μM	Synaptic-membrane fractions	[2]
K _d (glycine)	10 μM	Synaptic-membrane fractions	[2]

Table 2: Effective Concentrations of Strychnine in Patch-Clamp Experiments

Concentration	Effect	Cell Type	Reference
100 nM	Partial block of glycine-evoked currents	Cultured cerebellar granule cells	[4]
1 μM	Weak antagonism of glycine currents	Cultured cerebellar granule cells	[4]
1 μM	Block of strychnine-sensitive postsynaptic currents	Deep cerebellar nuclei neurons	[5]
2 μM	Almost complete block of taurine-induced currents (via GlyRs)	Trigeminal subnucleus caudalis neurons	[6]

Experimental Protocols

Materials and Reagents

- **Strychnine phosphate** (ensure high purity)
- Deionized water (ddH₂O) or appropriate solvent (e.g., methanol for initial stock)[7]
- External (bath) solution for patch-clamp recording (e.g., artificial cerebrospinal fluid - aCSF)
- Internal (pipette) solution for patch-clamp recording
- Cell culture or acute brain slices
- Patch-clamp rig (amplifier, micromanipulator, microscope, perfusion system)

Solution Preparation

4.2.1. Stock Solution (e.g., 10-20 mM)

- Weigh out the required amount of **strychnine phosphate** powder.
- Dissolve the powder in a small volume of an appropriate solvent. While **strychnine phosphate** is water-soluble, preparing a concentrated stock in a solvent like methanol can be effective.[7] For example, to make a 20 mM stock solution, dissolve the appropriate mass in methanol.
- Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles.
- Store the aliquots at -20°C in amber vials to protect from light.[7]

4.2.2. Working Solution

- On the day of the experiment, thaw a fresh aliquot of the **strychnine phosphate** stock solution.
- Dilute the stock solution to the desired final concentration in the external (bath) solution (e.g., aCSF). For example, to prepare a 1 μ M working solution from a 10 mM stock, perform a serial dilution.

- Ensure the final concentration of the solvent (if used) in the working solution is minimal (typically <0.1%) to avoid off-target effects.
- Filter the final working solution through a 0.2 µm syringe filter before use.

Patch-Clamp Recording Protocol

This protocol describes the application of **strychnine phosphate** to a patched cell in the whole-cell configuration to block glycine-gated currents.

4.3.1. Cell Preparation

- Prepare cultured neurons or acute brain slices according to standard laboratory protocols.
- Transfer the preparation to the recording chamber on the patch-clamp setup and continuously perfuse with oxygenated external solution.

4.3.2. Obtaining a Whole-Cell Recording

- Pull a patch pipette with a resistance of 3-7 MΩ.
- Fill the pipette with the appropriate internal solution.
- Approach a healthy neuron under visual control.
- Apply positive pressure to the pipette and form a Giga-ohm seal ($\geq 1 \text{ G}\Omega$) with the cell membrane.
- Rupture the membrane patch to achieve the whole-cell configuration.
- Allow the cell to stabilize for a few minutes before starting the experiment.

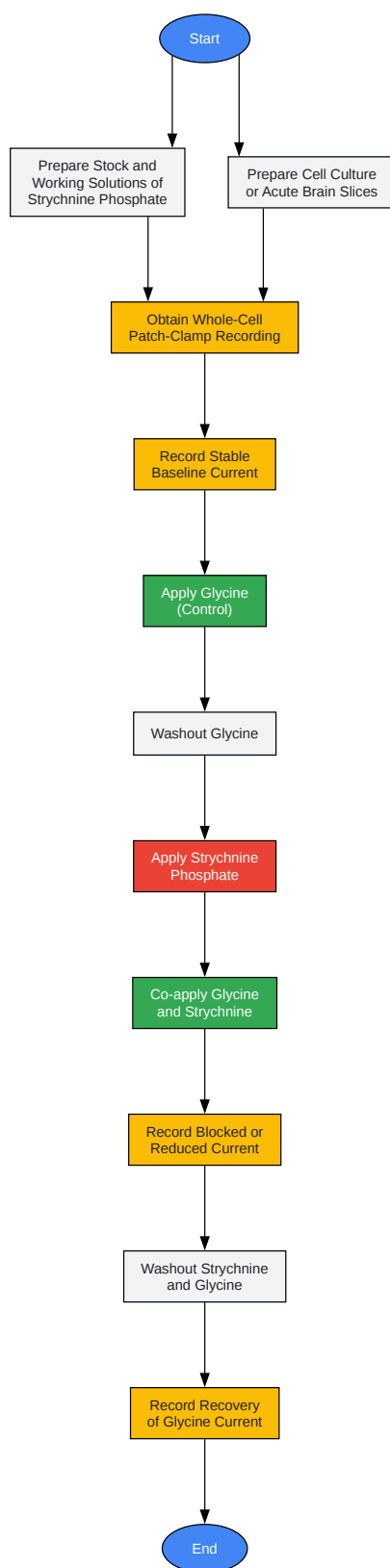
4.3.3. Application of Glycine and Strychnine

- Baseline Recording: Perfuse the cell with the standard external solution and establish a stable baseline recording.
- Glycine Application: Apply glycine (e.g., via a perfusion system) to elicit a control glycine-gated current. The concentration of glycine should be chosen based on the dose-response

relationship for the specific cell type (e.g., near the EC_{50}).

- Washout: Wash out the glycine with the standard external solution until the current returns to baseline.
- Strychnine Application: Perfuse the cell with the external solution containing the desired concentration of **strychnine phosphate** for a sufficient duration to allow for equilibration (typically a few minutes).
- Co-application: While continuing to perfuse with strychnine, co-apply glycine at the same concentration as in step 2.
- Observation: Record the current response in the presence of strychnine. A reduction or complete block of the glycine-gated current is expected.
- Washout: Wash out both strychnine and glycine with the standard external solution to observe the recovery of the glycine-gated current.

Experimental Workflow



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Caption: Workflow for assessing strychnine's effect on glycine-gated currents.

Safety Precautions

Strychnine is a highly toxic substance. Handle with extreme care, using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. All work with concentrated strychnine solutions should be performed in a fume hood. Dispose of all strychnine-containing waste according to institutional and local regulations.

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